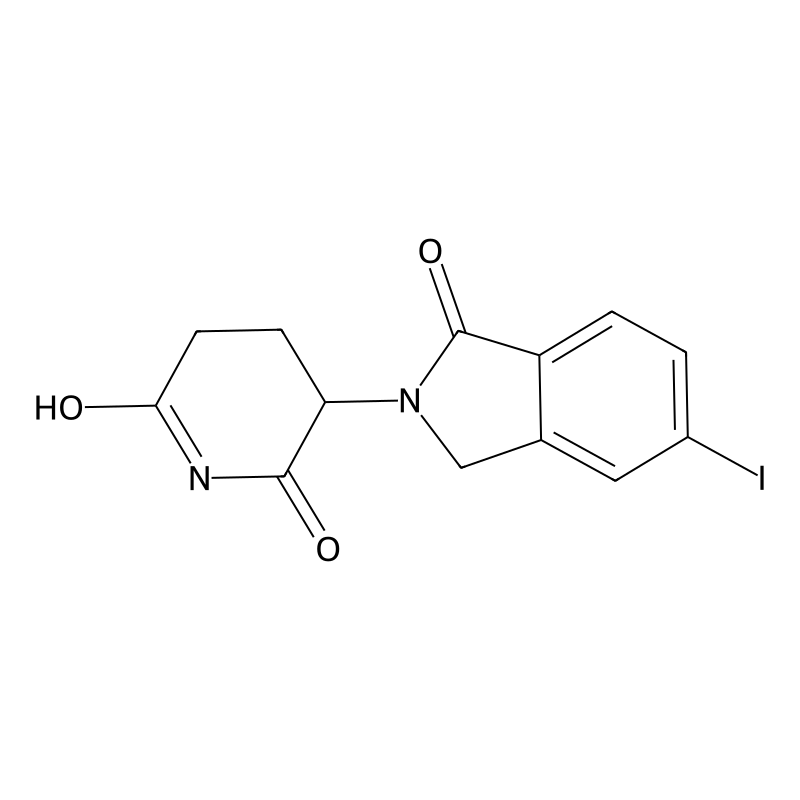

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2291364-01-5) is a highly specialized cereblon (CRBN) E3 ligase-recruiting building block used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Structurally, it is a lenalidomide analog lacking the 4-amino group, featuring instead an iodine atom at the 5-position of the isoindolin-1-one core. This specific configuration provides a highly reactive aryl iodide handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings) while preserving the critical glutarimide moiety required for CRBN binding. In procurement and medicinal chemistry workflows, this compound is prioritized as a premium precursor because it enables the attachment of diverse linkers under exceptionally mild conditions, minimizing the degradation of the base-sensitive glutarimide ring and offering a distinct spatial exit vector compared to traditional 4-substituted analogs [1].

Substituting this compound with generic alternatives, such as the 4-iodo analog or the 5-bromo analog, fundamentally compromises both the manufacturability and the functional efficacy of the resulting PROTAC. From a structural perspective, utilizing a 4-substituted isoindolinone shifts the linker exit vector by approximately 60 degrees, which can completely abolish ternary complex formation (CRBN-PROTAC-Target) if the target protein experiences steric clashes in that specific orientation. From a processability standpoint, substituting the 5-iodo handle with a 5-bromo handle requires significantly harsher palladium-catalyzed cross-coupling conditions (higher temperatures and stronger bases). Because the glutarimide ring is highly susceptible to base-catalyzed ring opening and racemization, these harsher conditions drastically reduce the yield of the intact PROTAC precursor, increasing synthetic bottlenecks and purification costs [1].

Enhanced Cross-Coupling Yield via Aryl Iodide Reactivity

The reactivity of the halogen handle directly dictates the survival of the glutarimide ring during PROTAC synthesis. Aryl iodides possess a significantly lower activation barrier for oxidative addition in palladium-catalyzed couplings compared to aryl bromides. Utilizing 3-(5-iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione allows for Sonogashira or Suzuki couplings to proceed at room temperature to 50°C using mild bases (e.g., triethylamine or DIPEA). This typically results in isolated yields of 80-95% for the intact coupled product. In contrast, the 5-bromo comparator often requires heating to 80-100°C with stronger bases, which induces glutarimide hydrolysis and limits intact yields to 40-60%[1].

| Evidence Dimension | Intact cross-coupling yield (glutarimide preservation) |

| Target Compound Data | 80-95% yield under mild conditions (≤50°C) |

| Comparator Or Baseline | 5-bromo analog (40-60% yield under harsh conditions ≥80°C) |

| Quantified Difference | 30-35% absolute increase in target precursor yield |

| Conditions | Pd-catalyzed cross-coupling with mild amine bases |

Maximizing cross-coupling yield at the building-block stage significantly reduces the cost of goods and prevents the loss of expensive, complex linker-warhead intermediates.

Distinct Linker Exit Vector for Expanded Target Degradation

The attachment position on the isoindolinone core determines the trajectory of the linker as it exits the CRBN binding pocket. The 5-position provides a linear extension vector relative to the isoindolinone plane, which differs by an angle of approximately 60° compared to the traditional 4-position (found in lenalidomide/pomalidomide). This distinct 5-position exit vector is critical for engaging target proteins that cannot form a stable ternary complex with 4-linked PROTACs due to steric hindrance, thereby expanding the degradable proteome [1].

| Evidence Dimension | Linker trajectory angle relative to CRBN pocket |

| Target Compound Data | 5-position attachment (linear vector) |

| Comparator Or Baseline | 4-position attachment (lenalidomide baseline) |

| Quantified Difference | ~60° angular shift in linker exit trajectory |

| Conditions | In silico modeling and X-ray crystallography of CRBN-PROTAC ternary complexes |

Procuring the 5-iodo isomer is essential when screening PROTAC libraries against novel or sterically challenging protein targets where standard 4-linked scaffolds fail.

Superior Core Stability vs. Thalidomide (1,3-Dione) Analogs

When selecting a 5-iodo CRBN ligand, the choice between the isoindolin-1-one core (lenalidomide-type) and the isoindoline-1,3-dione core (thalidomide-type) impacts synthetic stability. The 3-(5-iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione lacks the second carbonyl group on the phthalimide ring. This reduction in electrophilicity makes the core approximately 5 to 10 times more stable against alkaline hydrolysis during basic cross-coupling reactions or in physiological aqueous buffers compared to 5-iodo-thalidomide analogs, reducing the formation of inactive ring-opened impurities [1].

| Evidence Dimension | Resistance to alkaline hydrolysis (core stability) |

| Target Compound Data | High stability (1-oxoisoindolin core) |

| Comparator Or Baseline | 5-iodo-thalidomide (1,3-dione core) |

| Quantified Difference | 5-10x slower hydrolysis rate at the isoindoline core under mildly basic conditions |

| Conditions | Aqueous/basic cross-coupling environments (pH 8-9) |

Ensures higher purity profiles and greater reproducibility during both the scale-up manufacturing of PROTACs and their subsequent biological evaluation.

Mild-Condition Sonogashira and Suzuki Linker Attachments

Because the 5-iodo handle allows for cross-coupling at lower temperatures and with weaker bases than the 5-bromo equivalent, this compound is the optimal choice when attaching complex, base-sensitive, or thermally unstable linkers (such as rigid alkynes or delicate PEG chains) while fully preserving the easily hydrolyzed glutarimide ring [1].

Library Generation for Sterically Challenged Target Proteins

In PROTAC discovery campaigns where initial hits using standard 4-linked lenalidomide or pomalidomide precursors fail to induce degradation, this compound is procured to systematically shift the linker exit vector by ~60 degrees, enabling the exploration of new ternary complex geometries and overcoming steric clashes at the target protein interface [1].

Scale-Up Manufacturing of CRBN-Recruiting Degraders

Due to the superior hydrolytic stability of its 1-oxoisoindolin core compared to thalidomide (1,3-dione) analogs, this compound is highly suited for industrial scale-up. It minimizes the generation of ring-opened impurities during multi-step syntheses, directly improving the final purity and reproducibility of clinical-grade PROTACs [1].

XLogP3

Dates

Explore Compound Types